![molecular formula C15H14O4 B14244216 Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- CAS No. 189382-33-0](/img/structure/B14244216.png)
Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- is a complex organic compound that belongs to the class of naphthofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions . Another approach involves palladium-catalyzed reverse hydrogenolysis, which is a waste-free method for synthesizing functionalized naphthofurans .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, visible-light photocatalysts for cycloaddition reactions, and various oxidizing and reducing agents for redox reactions .
Major Products
Scientific Research Applications
Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran compound with similar biological activities.
Dihydronaphtho[2,3-b]furan-4,9-dione:
Properties
CAS No. |
189382-33-0 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-hydroxy-3,4a,5-trimethyl-4H-benzo[f][1]benzofuran-2,7-dione |
InChI |
InChI=1S/C15H14O4/c1-7-10-6-15(3)8(2)13(17)11(16)4-9(15)5-12(10)19-14(7)18/h4-5,17H,6H2,1-3H3 |
InChI Key |
WIIMUSYCMXXAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3(C(=C(C(=O)C=C3C=C2OC1=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


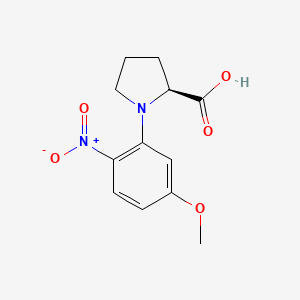
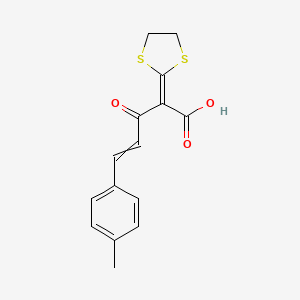
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

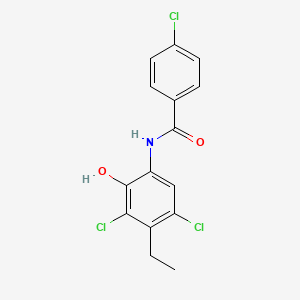
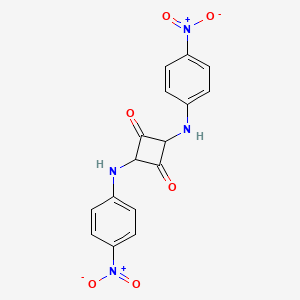
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
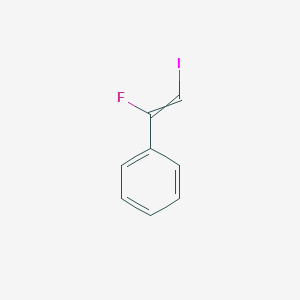

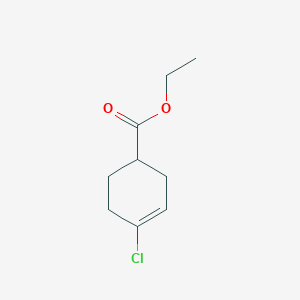
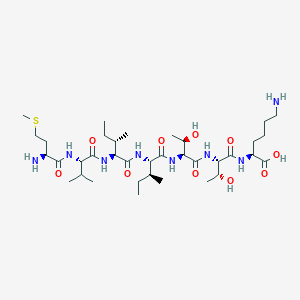

![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)
